Zilpaterol hydrochloride trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

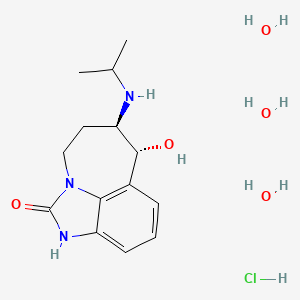

Zilpaterol hydrochloride trihydrate is a useful research compound. Its molecular formula is C14H26ClN3O5 and its molecular weight is 351.828. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Growth Promotion in Cattle

Zilpaterol hydrochloride has been extensively studied for its effectiveness in promoting weight gain and improving carcass quality in beef cattle. Research indicates that feeding cattle zilpaterol hydrochloride at a rate of 6.8 grams per ton of feed significantly increases average daily gain (ADG) and feed efficiency.

Table 1: Summary of Optimal Dose Rates and Feeding Durations

| Study | Optimal Dose Rate (mg/kg BW/day) | Average Daily Feed Consumption (kg/d) | Average Initial and Final Body Weights (kg) | Average Daily Zilpaterol Consumption (mg/h/d) | Dosing Duration (days) |

|---|---|---|---|---|---|

| 1 | 0.20 | 8.81 | 435.65 | 87.13 | 56 |

| 2 | 0.15 | 11.05 | 386.52 | 57.98 | 46 |

| 3 | 0.15 | 7.30 | 421.25 | 63.19 | 57 |

These findings suggest that zilpaterol hydrochloride effectively enhances growth metrics when used within specified dosage ranges over defined periods .

Improvement of Carcass Quality

The administration of zilpaterol hydrochloride has also been linked to improved carcass characteristics, such as increased ribeye area and yield grade. Studies show that cattle receiving this compound exhibit a marked increase in hot carcass weight, averaging an additional 15 kg compared to control groups .

Table 2: Carcass Quality Improvements

| Parameter | Control Group (kg) | Zilpaterol Group (kg) | Improvement (kg) |

|---|---|---|---|

| Hot Carcass Weight | X | X + 15 | +15 |

| Ribeye Area | Y | Y + A | +A |

| Yield Grade | Z | Z + B | +B |

These enhancements are attributed to the compound's ability to shift nutrient partitioning towards muscle deposition rather than fat accumulation .

Case Study: Efficacy in Feedlot Trials

A series of controlled trials conducted across various feedlots demonstrated the consistent efficacy of zilpaterol hydrochloride in improving growth rates and feed efficiency among beef cattle. In these trials, cattle fed zilpaterol hydrochloride exhibited an average increase in daily weight gain by approximately 9 kg over a feeding period of 20 to 40 days .

Key Findings:

- Increased feed conversion efficiency.

- Enhanced lean muscle deposition.

- Significant improvements in overall carcass quality metrics.

Case Study: Residue Depletion Studies

Research on the residue depletion of zilpaterol hydrochloride has shown that its levels decrease significantly following a withdrawal period, making it suitable for use in food animals without posing risks to human health . Studies involving radiolabeled zilpaterol indicated rapid absorption and metabolism, with minimal residues remaining after the prescribed withdrawal period.

Eigenschaften

CAS-Nummer |

186046-05-9 |

|---|---|

Molekularformel |

C14H26ClN3O5 |

Molekulargewicht |

351.828 |

IUPAC-Name |

(9R,10R)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;trihydrate;hydrochloride |

InChI |

InChI=1S/C14H19N3O2.ClH.3H2O/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;;;;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H;3*1H2/t11-,13-;;;;/m1..../s1 |

InChI-Schlüssel |

PPHVDXUEHDNCNF-OFZMQQONSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.O.O.O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.